Cas no 18895-01-7 (5-Iodothiophene-3-carboxylic acid)

5-Iodothiophene-3-carboxylic acid is a heterocyclic organic compound featuring a thiophene ring substituted with an iodine atom at the 5-position and a carboxylic acid group at the 3-position. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing complex thiophene-based derivatives. The iodine substituent offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, while the carboxylic acid group enables amidation or esterification. Its high purity and stability under standard conditions ensure reliable performance in pharmaceutical, agrochemical, and materials science applications. The compound is particularly valued for its role in developing bioactive molecules and functional materials.
5-Iodothiophene-3-carboxylic acid structure
18895-01-7 structure
Product Name:5-Iodothiophene-3-carboxylic acid
CAS No:18895-01-7
MF:C5H3IO2S
MW:254.045592546463
CID:2115049
PubChem ID:47003448
Update Time:2025-10-30

5-Iodothiophene-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-iodo-3-Thiophenecarboxylic acid
    • 5-Iodo-thiophene-3-carboxylic acid
    • 5-iodothiophene-3-carboxylic acid
    • RBTHAHOQJNQFNN-UHFFFAOYSA-N
    • 3-Thiophenecarboxylic acid, 5-iodo-
    • NE15868
    • Z952016278
    • 5-Iodothiophene-3-carboxylic acid
    • Inchi: 1S/C5H3IO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8)
    • InChI Key: RBTHAHOQJNQFNN-UHFFFAOYSA-N
    • SMILES: IC1=CC(C(=O)O)=CS1

Computed Properties

  • Exact Mass: 253.88985g/mol
  • Monoisotopic Mass: 253.88985g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.5
  • XLogP3: 1.8

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Additional information on 5-Iodothiophene-3-carboxylic acid

5-Iodothiophene-3-carboxylic Acid (CAS No. 18895-01-7): A Comprehensive Overview

5-Iodothiophene-3-carboxylic acid, also known by its CAS registry number 18895-01-7, is a chemical compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound belongs to the class of thiophene derivatives, which are heterocyclic aromatic compounds with a five-membered ring containing one sulfur atom. The presence of an iodine atom at the 5-position and a carboxylic acid group at the 3-position imparts unique chemical and physical properties to this molecule, making it a valuable compound for various applications.

The structure of 5-Iodothiophene-3-carboxylic acid is characterized by its thiophene ring, which is a planar, aromatic system with alternating single and double bonds. The iodine atom at the 5-position introduces electron-withdrawing effects, while the carboxylic acid group at the 3-position adds acidic properties to the molecule. These functional groups make the compound highly versatile in terms of reactivity and applicability. Recent studies have highlighted its potential as a building block for synthesizing advanced materials, such as organic semiconductors and functional polymers.

In terms of synthesis, 5-Iodothiophene-3-carboxylic acid can be prepared through various methods, including direct iodination of thiophene derivatives or via substitution reactions involving iodide precursors. The choice of synthetic route depends on the starting materials and desired purity levels. Researchers have explored green chemistry approaches to enhance the efficiency and sustainability of these synthesis methods, aligning with current trends in environmentally friendly chemical processes.

The physical properties of 5-Iodothiophene-3-carboxylic acid include a melting point of approximately 240°C and a solubility profile that makes it suitable for use in polar solvents. Its UV-vis spectrum reveals strong absorption bands in the visible region, which is indicative of its potential for use in optoelectronic applications. Recent advancements in computational chemistry have enabled detailed modeling of its electronic structure, providing insights into its reactivity and stability under various conditions.

5-Iodothiophene-3-carboxylic acid has found applications in several areas, including:

Materials Science: The compound serves as a precursor for synthesizing thiophene-based polymers and oligomers used in organic electronics. Its ability to form self-assembled monolayers makes it valuable for surface modification applications.

Pharmacology: Due to its unique electronic properties, 5-Iodothiophene-3-carboxylic acid is being investigated as a potential drug candidate for targeting specific biological pathways. Recent studies have explored its role in anti-inflammatory and antioxidant activities.

Catalysis: The compound has been used as a ligand in catalytic systems, where its sulfur atom plays a critical role in stabilizing metal centers. This application is particularly relevant in homogeneous catalysis for organic transformations.

In conclusion, 5-Iodothiophene-3-carboxylic acid (CAS No. 18895-01-7) is a versatile compound with promising applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive candidate for further research and development. As scientific advancements continue to unfold, this compound is expected to play an increasingly important role in both academic and industrial settings.

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